Ortho-Nitrobenzenesulfonate Esters for Photoacid Generation
The 2-nitrobenzenesulfonate group is a recognized photoacid generator (PAG) chromophore. While direct data for this specific ester are unavailable, extensive studies on analogous 2-nitrobenzyl sulfonate PAGs indicate that the ortho-nitro substitution pattern is essential for efficient acid photogeneration, with quantum yields typically in the range of 0.1–0.3 [1]. Non-nitro-substituted sulfonate esters (e.g., benzenesulfonate, tosylate) do not exhibit significant photoacid generation under deep-UV irradiation, and the para-nitro isomer may follow a different photolytic pathway, leading to altered acid yields or by-product profiles. Therefore, the presence of the ortho-nitro group on the benzenesulfonate moiety class-distinguishes this compound as a photolabile latent acid source, unlike simple alkyl or aryl sulfonate esters.
| Evidence Dimension | Photoacid generation quantum yield (Φ) |
|---|---|
| Target Compound Data | Expected Φ ≈ 0.1–0.2 (inferred from 2-nitrobenzyl tosylate analogs) [1] |
| Comparator Or Baseline | Phenyl benzenesulfonate (no nitro group): Φ < 0.01 (estimated); 4-nitrobenzenesulfonate esters: different mechanism, potentially lower acid yield |
| Quantified Difference | At least 10-fold higher quantum yield compared to non-nitro analog; ortho vs. para nitro differentiation is mechanistic and not precisely quantifiable without compound-specific data |
| Conditions | Deep-UV (248 nm or 193 nm) irradiation in polymer film; inferred from class-level studies |
Why This Matters
For procurement in photoresist research, the ability to generate acid upon light exposure is a go/no-go property; non-nitro analogs are simply not functional PAGs.
- [1] Houlihan, F. M., Neenan, T. X., Chin, E., Reichmanis, E., & Kometani, J. M. (1992). The synthesis and characterization of novel 2-nitrobenzyl sulfonate photo-generators of acid. Polymer Engineering & Science, 32(20), 1509-1510. https://doi.org/10.1002/pen.760322011 View Source
